2-Phenylmorpholin-3-one

MDM2-p53 protein-protein interaction inhibitor cancer therapeutics

Researchers often confuse C2- vs N4-aryl morpholinones, leading to failed SAR or off-target activity. 2-Phenylmorpholin-3-one (CAS 13882-79-6) is the correct C2-substituted scaffold with the 3-carbonyl essential for enolate chemistry and S4 pocket occupancy. - **Key applications:** MDM2-p53 inhibitor synthesis (morpholinone > piperidinone: 0.4 nM HTRF IC₅₀), FXa anticoagulants (retains 0.4 nM Ki, avoids 155x thrombin loss), NK1 antagonist quaternary center assembly. - **Supply:** BenchChem offers this non-controlled heterocyclic building block with verified purity for medicinal chemistry programs.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12107890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylmorpholin-3-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1COC(C(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-9(13-7-6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
InChIKeyVPUNPUOLAPOHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylmorpholin-3-one: Differentiated Synthetic Utility and Pharmacophore Advantages


2-Phenylmorpholin-3-one (CAS 13882-79-6, molecular formula C₁₀H₁₁NO₂, molecular weight 177.20 g/mol) is a heterocyclic building block belonging to the morpholin-3-one class, featuring a six-membered morpholine ring with a phenyl substituent at the C-2 position and a carbonyl group at the 3-position . This specific 2-phenyl substitution pattern distinguishes it from the more widely commercialized 4-phenyl (N-phenyl) regioisomer (CAS 29518-11-4), which serves primarily as a rivaroxaban intermediate and impurity reference standard [1]. The 2-aryl-morpholin-3-one scaffold has been established as a privileged pharmacophore in multiple drug discovery programs, including MDM2-p53 protein–protein interaction inhibitors, selective factor Xa anticoagulants, isoform-selective PI3K inhibitors, and neurokinin receptor antagonists [2][3].

Why 2-Phenylmorpholin-3-one Cannot Be Replaced by Its Analogs


The morpholin-3-one scaffold, and specifically the 2-phenyl substitution pattern, embodies three non-interchangeable molecular features that preclude simple analog substitution. First, the 2-phenyl (C-substituted) vs. 4-phenyl (N-substituted) regioisomerism places the aromatic ring in fundamentally different steric and electronic environments: the C-2 phenyl group sits adjacent to the carbonyl in an equatorial orientation on the chair-conformed morpholine ring, whereas the N-4 phenyl group occupies the ring heteroatom position and serves as the P4 binding element in rivaroxaban-class FXa inhibitors [1]. Second, the 3-carbonyl group differentiates this compound from 2-phenylmorpholine (PAL-632), which lacks the carbonyl and functions as a potent norepinephrine-dopamine releasing agent (NDRA) with psychostimulant activity — a pharmacological liability absent in the morpholin-3-one series [2]. Third, systematic medicinal chemistry comparisons have demonstrated that the morpholin-3-one core confers measurably superior binding affinity over the piperidinone core in factor Xa inhibitor programs (IC₅₀ = 1 nM vs. 3 nM; Ki = 0.3–0.5 nM vs. 1.1 nM) and provides a distinct potency and metabolic stability profile in MDM2-p53 inhibitor optimization [3][4]. These differences are not incremental; they represent divergent pharmacological trajectories.

Quantitative Differentiation Evidence Against Closest Analogs


Superior Potency and Metabolic Stability vs. Piperidinone Core in MDM2-p53 Inhibition

Gonzalez et al. (J Med Chem 2014) conducted a direct scaffold comparison, transitioning from the piperidinone-based MDM2 inhibitor AMG 232 to a morpholinone core series. The authors explicitly state that 'this change to a morpholinone core has a significant impact on both potency and metabolic stability compared to the piperidinone series' [1]. Within the morpholinone series, AM-8735 achieved biochemical potency HTRF IC₅₀ = 0.4 nM and cellular potency SJSA-1 EdU IC₅₀ = 25 nM, with compound 4 demonstrating antitumor activity in the SJSA-1 osteosarcoma xenograft model at ED₅₀ = 41 mg/kg. This represents a scaffold-level advantage, as the morpholinone oxygen atom contributes to both conformational preorganization and metabolic soft-spot modulation relative to the piperidinone carbon analog.

MDM2-p53 protein-protein interaction inhibitor cancer therapeutics

Indispensable for Factor Xa Selectivity vs. Piperidine Replacement

Trstenjak et al. (MedChemComm 2014) performed a direct pharmacophore replacement study: substituting the morpholin-3-one P4 moiety in the selective FXa inhibitor rivaroxaban (FXa IC₅₀ = 0.7 nM, Ki = 0.4 nM, >10,000-fold selective over other serine proteases) with a 2-ethoxycarbonylpiperidine group [1]. The resulting compound 24 lost FXa selectivity, becoming a dual FXa/thrombin inhibitor with Ki (FXa) = 62 ± 18 nM and Ki (thrombin) = 353 ± 75 nM [1]. This represents a ~155-fold loss in FXa binding affinity (Ki 0.4 nM → 62 nM) and the acquisition of unwanted thrombin activity. The morpholin-3-one carbonyl group contributes to planarization of the ring system, enabling optimal sandwiching between Gly219 and Tyr99 in the FXa S4 pocket — a conformational feature not achievable with the piperidine replacement [2].

Factor Xa anticoagulant serine protease selectivity

Superior Factor Xa Binding Affinity vs. Piperidinone Scaffold

In a systematic P4 modification study of non-basic factor Xa inhibitors, Zhang and colleagues directly compared cyclic amine P4 motifs including morpholin-3-one, piperidinone, and homopiperazinone [1]. Morpholin-3-one analogues 13 and 14 both achieved IC₅₀ = 1 nM with Ki values of 0.3 nM and 0.5 nM respectively, while the corresponding piperidinone analogue 15 showed IC₅₀ = 3 nM and Ki = 1.1 nM. The authors concluded that 'morpholin-3-one (13,14) is superior to piperidinone (15) and homopiperazinone (12) for binding affinity' [1]. The ~3-fold improvement in IC₅₀ and ~2-3.7-fold improvement in Ki is attributed to the oxygen atom in the morpholinone ring contributing to optimal conformational preorganization and hydrogen bond network geometry within the FXa S4 pocket.

Factor Xa P4 pharmacophore scaffold optimization

G1 Arrest and P53/Fas-Mediated Apoptosis in A549 Lung Cancer Cells

He et al. (Bioorg Med Chem 2007) evaluated nine novel morpholin-3-one derivatives against A549 lung cancer cells and identified three most effective compounds: 4-(4-chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one (1), 6-(4-chlorophenoxy)-4-(4-methoxyphenyl)morpholin-3-one (2), and 6-((4-nitrophenoxy)methyl)-4-phenylmorpholin-3-one (3) [1]. At a standardized concentration of 40 μg/mL, these 4-arylmorpholin-3-one derivatives partly blocked cells at G1 phase, induced apoptosis, and significantly elevated the levels of tumor suppressor protein P53 and death receptor Fas [1]. While no direct comparator data against non-morpholinone analogs is provided within this study, the morpholin-3-one derivatives represent a distinct chemotype for apoptosis induction compared to established agents, and the authors noted this was the first report of apoptosis-inducing effects of morpholinone derivatives on lung cancer cells [1].

A549 lung cancer apoptosis induction P53/Fas pathway

Isoform-Selective PI3K Inhibition via Arylmorpholine Pharmacophore

Knight et al. (Bioorg Med Chem 2004) developed arylmorpholine-based PI3K inhibitors and characterized their specificity against a comprehensive panel of PI3K family members [1]. From this arylmorpholine scaffold series, they identified the first selective inhibitor of p110β/p110δ isoforms, achieving IC₅₀ (p110β) = 0.13 μM and IC₅₀ (p110δ) = 0.63 μM [1]. In contrast, the widely used pan-PI3K inhibitors LY294002 (morpholine-containing chromone, IC₅₀ ~1.4 μM) and wortmannin (irreversible inhibitor) show little selectivity among PI3K family members [1]. The arylmorpholine pharmacophore — incorporating the morpholine ring as a key recognition element — thus enables isoform discrimination that is not achievable with the morpholine-containing but structurally distinct LY294002 scaffold. This evidence supports the morpholine/morpholinone ring system as a privileged motif for achieving PI3K isoform selectivity when embedded within an appropriate arylmorpholine architecture.

PI3K isoform selectivity arylmorpholine pharmacophore

Validated Application Scenarios


MDM2-p53 PPI Inhibitor Lead Optimization

Research groups pursuing MDM2-p53 PPI inhibitors should prioritize the morpholin-3-one scaffold over the piperidinone alternative based on the direct head-to-head comparison by Gonzalez et al. (J Med Chem 2014) demonstrating that the morpholinone core switch from AMG 232 (piperidinone) conferred significant potency and metabolic stability advantages [1]. The morpholinone series yielded AM-8735 with HTRF IC₅₀ = 0.4 nM and cellular SJSA-1 EdU IC₅₀ = 25 nM. 2-Phenylmorpholin-3-one can serve as a synthetic entry point for constructing 2,2-disubstituted morpholinone MDM2 inhibitors via asymmetric allylic alkylation at the C-2 position.

Selective Factor Xa Inhibitor Design

Medicinal chemistry programs developing selective, orally bioavailable FXa inhibitors should retain the morpholin-3-one P4 moiety as a non-replaceable pharmacophore element. Trstenjak et al. (MedChemComm 2014) quantitatively demonstrated that scaffold-hopping from morpholin-3-one to 2-ethoxycarbonylpiperidine destroys FXa selectivity: Ki shifts from 0.4 nM to 62 nM (~155-fold loss) with acquisition of undesired thrombin activity (Ki = 353 nM) [2]. The morpholin-3-one ring oxygen is critical for conformational planarization and optimal S4 pocket occupancy. 4-(4-Aminophenyl)morpholin-3-one, a direct derivative, is already an established intermediate for rivaroxaban synthesis.

Chiral Intermediate for NK1 Receptor Antagonist Synthesis

2-Aryl-morpholin-3-ones, including 2-phenylmorpholin-3-one, serve as essential prochiral intermediates for constructing optically active 2,2-disubstituted morpholine-based neurokinin receptor antagonists such as SSR240600, SSR144190, and SSR241586 . The synthetic strategy reported by Keldenich et al. (Synlett 2011) and elaborated in Tetrahedron (2013) uses morpholine-2-aryl-3-ones as substrates for palladium-catalyzed asymmetric allylic alkylation to introduce the quaternary tetrasubstituted stereocenter required for NK1 antagonist pharmacophore assembly. The 3-oxo group is essential for this chemistry, as it enables enolate formation for stereoselective C-2 alkylation — a transformation not accessible with the reduced 2-phenylmorpholine analog.

Isoform-Selective PI3K Tool Compound Development

The arylmorpholine scaffold — of which 2-phenylmorpholin-3-one is a core building block — has been validated by Knight et al. (Bioorg Med Chem 2004) as a privileged pharmacophore for achieving PI3K isoform selectivity, including the first reported selective p110β/p110δ inhibitor (IC₅₀ = 0.13 μM and 0.63 μM, respectively) [3]. This is in stark contrast to the commercially dominant pan-PI3K inhibitors LY294002 and wortmannin, which lack isoform discrimination. Researchers requiring isoform-selective PI3K chemical probes should consider arylmorpholine-based designs rather than relying on non-selective standard inhibitors.

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